Octamoxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65500-65-4 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
FODQIVGFADUBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NN |
Origin of Product |
United States |
Molecular Pharmacology and Enzymatic Interactions of Octamoxin
Monoamine Oxidase Inhibition by Octamoxin
This compound functions as an inhibitor of monoamine oxidase, affecting the metabolism of various monoamine neurotransmitters. wikipedia.orgnewdrugapprovals.orgnih.govdrugbank.com
Characteristics of Irreversible Enzyme Binding
This compound is characterized by its irreversible binding to monoamine oxidase enzymes. wikipedia.orgnewdrugapprovals.orgnih.govdrugbank.com Irreversible inhibitors typically form a covalent bond with the enzyme, often involving the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor. frontiersin.org This covalent modification leads to a sustained inactivation of the enzyme that is not reversed by simple dissociation or dialysis. frontiersin.orgpsychscenehub.com Recovery of enzyme activity after irreversible inhibition necessitates the synthesis of new enzyme molecules, a process that can take several days or weeks. psychscenehub.com
Non-Selective Inhibition Profile of MAO-A and MAO-B Isozymes
This compound is a nonselective inhibitor of monoamine oxidases, meaning it inhibits both the MAO-A and MAO-B isoforms. wikipedia.orgnewdrugapprovals.orgnih.govdrugbank.com Monoamine oxidase enzymes exist as two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities, inhibitor sensitivities, and tissue distribution. frontiersin.orgpatsnap.comwikipedia.orgnih.gov While MAO-A preferentially metabolizes neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and epinephrine, MAO-B primarily metabolizes dopamine (B1211576) and phenylethylamine. frontiersin.orgpatsnap.comwikipedia.orgmdpi.com The non-selective inhibition by compounds like this compound impacts the metabolism of a broader range of monoamines compared to selective inhibitors. frontiersin.orgwikipedia.org Historically, the first MAO inhibitor, iproniazid (B1672159), was also an irreversible and non-selective MAO-A and MAO-B inhibitor of the hydrazine (B178648) class. frontiersin.org
Kinetics of Enzyme-Inhibitor Complex Formation
While specific detailed kinetic studies on this compound's enzyme-inhibitor complex formation are not extensively detailed in the provided search results, the irreversible nature of its binding implies a time-dependent process where the inhibitor forms a stable, presumably covalent, adduct with the enzyme's active site, likely involving the FAD cofactor. frontiersin.orgpsychscenehub.com This leads to a progressive loss of enzyme activity over time upon exposure to the inhibitor. frontiersin.orgpsychscenehub.com This contrasts with reversible inhibitors, which bind through weaker interactions and can dissociate from the enzyme. frontiersin.org
Substrate Specificity and Catalytic Mechanisms of Monoamine Oxidases
Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of a variety of biogenic and dietary amines. frontiersin.orgnih.gov This catalytic process involves the oxidation of the amine substrate, utilizing the FAD cofactor, and results in the formation of an aldehyde, hydrogen peroxide, and ammonia. frontiersin.orgpatsnap.comnih.gov The reaction involves a reductive half-reaction where the flavin cofactor is reduced by the substrate, and an oxidative half-reaction where the reduced flavin is reoxidized by molecular oxygen. nih.gov
MAO-A and MAO-B exhibit distinct substrate specificities due to differences in their substrate-binding sites. frontiersin.orgpatsnap.commdpi.comnih.gov MAO-A has a larger substrate-binding cavity compared to MAO-B. nih.gov Key substrates for MAO-A include serotonin, norepinephrine, and epinephrine, while MAO-B primarily metabolizes dopamine and phenylethylamine. frontiersin.orgpatsnap.comwikipedia.orgmdpi.com Tyramine (B21549) is a substrate for both isoforms. frontiersin.orgwikipedia.org The catalytic mechanism involves the deprotonation of the amine substrate, which is required for oxidation. nih.gov Multiple mechanisms have been proposed for the transfer of electrons from the substrate to the FAD cofactor. nih.govresearchgate.net
Comparative Studies with Other Monoamine Oxidase Inhibitor Classes
Monoamine oxidase inhibitors can be broadly classified based on their selectivity for MAO-A or MAO-B and whether their inhibition is reversible or irreversible. frontiersin.orgpsychscenehub.compatsnap.comwikipedia.org this compound belongs to the class of non-selective, irreversible MAO inhibitors. wikipedia.orgnewdrugapprovals.orgnih.govdrugbank.com
Distinctions from Reversible Monoamine Oxidase Inhibitors
The primary distinction between irreversible inhibitors like this compound and reversible MAO inhibitors lies in their mechanism of binding and the duration of enzyme inhibition. frontiersin.orgpatsnap.comwikipedia.org Irreversible inhibitors form stable, often covalent, bonds with the enzyme, leading to long-lasting inactivation that requires the synthesis of new enzyme to restore activity. frontiersin.orgpsychscenehub.com This time-dependent and covalent binding is not reversed by dialysis. frontiersin.org
In contrast, reversible inhibitors inactivate the enzyme through non-covalent interactions such as hydrogen bonds. frontiersin.org Their binding is characterized by an equilibrium between the inhibitor and the enzyme; the inhibitor can dissociate from the enzyme, allowing for the recovery of enzymatic activity as the concentration of the inhibitor decreases. patsnap.comwikipedia.orgmdpi.com This reversible nature generally results in a shorter duration of action compared to irreversible inhibitors. wikipedia.org Studies in healthy volunteers have indicated that reversible MAOIs interact less significantly with dietary tyramine compared to irreversible MAOIs. rcpsych.ac.uk
Analysis Against Selective MAO-A and MAO-B Inhibitors
Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for metabolizing monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. researchgate.netmdpi.com There are two primary isoforms, MAO-A and MAO-B, which differ in their tissue distribution, substrate preferences, and susceptibility to inhibitors. researchgate.net MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B preferentially metabolizes substrates like phenylethylamine and benzylamine (B48309), and also contributes to dopamine metabolism. mdpi.com Selective inhibitors targeting these isoforms have been developed for therapeutic purposes, with MAO-A inhibitors often used for depression and anxiety, and MAO-B inhibitors for Parkinson's disease. mdpi.comresearchgate.net
This compound is recognized as a non-selective inhibitor of both MAO-A and MAO-B. researchgate.net This contrasts with selective inhibitors such as clorgyline, which selectively inhibits MAO-A, and selegiline (B1681611) or rasagiline (B1678815), which are relatively selective inhibitors of MAO-B. mdpi.comnih.gov The differential susceptibility of MAO-A and MAO-B to selective inhibitors is attributed to structural differences in their substrate binding sites, specifically residues like Ile-335 in MAO-A and Tyr-326 in MAO-B. mdpi.com
Research findings highlight the distinct activities of selective MAO inhibitors. For instance, studies have shown that selective MAO-A inhibitors like moclobemide (B1677376) effectively increase levels of serotonin and noradrenaline. researchgate.netdrugbank.com Conversely, selective MAO-B inhibitors are utilized to block dopamine breakdown, enhancing dopaminergic signaling.
While specific detailed data tables directly comparing the IC50 or Ki values of this compound against a comprehensive panel of selective MAO-A and MAO-B inhibitors were not extensively available in the search results, the literature consistently classifies this compound as a non-selective inhibitor. researchgate.net This classification implies that this compound inhibits both isoforms with comparable potency, unlike compounds designed for selectivity.
For context on selective inhibition, studies on other compounds provide examples of the data typically generated in such analyses. For instance, some novel compounds have demonstrated potent and selective MAO-B inhibition with high selectivity indices over MAO-A. nih.gov Other research has identified compounds with selective MAO-A inhibitory activity or compounds with potent MAO-B inhibition and good selectivity. researchgate.netnih.gov
The development of selective MAO inhibitors has been driven by the aim to reduce side effects associated with non-selective inhibition, such as the "cheese effect" linked to MAO-A inhibition and the metabolism of dietary tyramine. nih.gov Reversible inhibitors, like moclobemide (a reversible inhibitor of MAO-A), also offer advantages by allowing for the displacement of the inhibitor by high substrate concentrations. drugbank.comwikipedia.org this compound, being a classic non-selective inhibitor, operates differently from these more recently developed selective and reversible agents. researchgate.netwikipedia.org
The following table illustrates the classification of this compound alongside examples of selective and non-selective MAO inhibitors based on available information:
| Compound | MAO Selectivity | Type of Inhibition (if specified) |
| This compound | Non-selective | Not specified in search results |
| Clorgyline | MAO-A selective | Irreversible nih.gov |
| Selegiline | MAO-B selective | Relatively selective nih.gov |
| Rasagiline | MAO-B selective | Relatively selective nih.gov |
| Moclobemide | MAO-A selective | Reversible drugbank.comwikipedia.org |
| Iproniazid | Non-selective | Irreversible scirp.orgfrontiersin.org |
The analysis of this compound against selective MAO-A and MAO-B inhibitors underscores its historical classification as a compound affecting both enzyme subtypes. This contrasts with the later development of compounds designed for specific isoform selectivity to optimize therapeutic profiles and minimize certain side effects.
Biochemical and Cellular Mechanisms Modulated by Octamoxin
Neurotransmitter Homeostasis Perturbation Mechanisms
Octamoxin's primary mechanism involves the irreversible and nonselective inhibition of monoamine oxidase enzymes wikipedia.org. MAO enzymes are crucial for the catalytic oxidative deamination of various monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) researchgate.net. By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, leading to increased concentrations in the synaptic cleft wikipedia.org. This elevation in monoamine levels is thought to be the basis for its historical use as an antidepressant, as dysregulation of these neurotransmitters is implicated in mood disorders researchgate.netsemanticscholar.org. The continuous action of MAO normally results in a significant reduction in the availability of biogenic amines, and inhibiting this process aims to restore low levels of monoamine neurotransmitters researchgate.net. Perturbations to monoamine neurotransmitter levels induced by pharmacological agents can trigger homeostatic mechanisms in the brain frontiersin.orgnih.gov.
Broad-Spectrum Influence on Monoaminergic Systems
As a nonselective MAO inhibitor, this compound influences both MAO-A and MAO-B enzymes wikipedia.org. MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine, while MAO-B preferentially metabolizes dopamine, phenylethylamine, and benzylamine (B48309) researchgate.net. The nonselective inhibition by this compound leads to a broad increase in the levels of multiple monoamine neurotransmitters wikipedia.orgwikipedia.org. This broad-spectrum influence on monoaminergic systems distinguishes it from selective MAO inhibitors that target only one isoform of the enzyme wikipedia.org. The enhancement of monoaminergic activity can also involve influencing the action potential-evoked release of these neurotransmitters wikipedia.org.
Ligand-Protein Interaction Dynamics at the Molecular Level
The interaction of this compound with MAO enzymes involves specific ligand-protein binding dynamics. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action.
In Vitro Receptor Binding Affinity Determinations
In vitro studies are essential for determining the binding affinity of a ligand, such as this compound, to its target protein, MAO. These studies typically involve incubating the ligand with the isolated enzyme and measuring the extent of binding epo.org. Binding affinity is often quantified by parameters such as the inhibition constant (Ki) or the half maximal inhibitory concentration (IC50) nih.gov. While specific in vitro binding data for this compound's affinity to MAO-A and MAO-B were not extensively detailed in the search results, the classification of this compound as an irreversible and nonselective inhibitor implies that it forms a stable association with both enzyme isoforms wikipedia.org. Research on other MAO inhibitors utilizes in vitro assays to evaluate inhibitory activity and binding affinity nih.gov.
Evaluation of Ligand Specificity and Selectivity
Evaluating ligand specificity and selectivity is crucial to understand the potential for off-target interactions. Specificity refers to the ability of a ligand to bind to a particular target protein, while selectivity refers to its preference for one target over others nih.gov. This compound is described as a nonselective MAO inhibitor, indicating that it does not preferentially bind to either MAO-A or MAO-B wikipedia.org. This lack of selectivity contributes to its broad-spectrum effects on monoamine neurotransmitters. Studies evaluating specificity and selectivity of ligand binding assays are based on anticipated levels of compounds and can involve comparing results from samples with and without potentially interacting substances nih.gov.
Examination of Non-Covalent Binding Forces
Ligand-protein interactions involve a variety of non-covalent forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects wikipedia.orgresearchgate.netuva.es. These forces play a critical role in the stability of the ligand-protein complex and the binding affinity unpad.ac.id. While the specific non-covalent interactions between this compound and the active site of MAO enzymes were not detailed in the search results, general principles of protein-ligand binding apply. Hydrogen bonds, for instance, are specific types of dipole-dipole interactions involving a hydrogen atom and an electronegative atom wikipedia.org. Electrostatic interactions occur between charged groups, while van der Waals forces are weaker, temporary interactions that occur between all molecules wikipedia.org. Hydrophobic effects arise from the tendency of nonpolar molecules or regions to associate in an aqueous environment wikipedia.org. Computational methods, such as molecular docking and dynamics simulations, are often used to examine these non-covalent interactions and predict binding modes nih.govunpad.ac.idnih.govgithub.com.
Chemical Synthesis and Derivatization Strategies for Octamoxin and Analogues
Methodological Considerations for Hydrazine (B178648) Synthesis
One straightforward approach for synthesizing Octamoxin involves the reaction between octan-2-one and hydrazine hydrate (B1144303) under reflux conditions. smolecule.com This method typically involves mixing the ketone and hydrazine hydrate in a suitable solvent, such as ethanol, and heating the mixture. smolecule.com The product can then be isolated through techniques like distillation or crystallization. smolecule.com
More broadly, hydrazine synthesis can be achieved through N-N coupling reactions. organic-chemistry.org Recent advancements in this area include catalytic methods, such as those employing phosphacycles or nickel catalysts, for the synthesis of unsymmetrical hydrazines from various nitrogen-containing precursors like nitroarenes, anilines, and hydroxamates. organic-chemistry.org Another strategy involves the aza-Lossen rearrangement, which allows for the chemoselective formation of N-N bonds from amines, yielding complex hydrazine derivatives. organic-chemistry.org Electrophilic amination of primary amines using oxaziridines can also afford N-Boc hydrazines in good yields. organic-chemistry.org
These diverse methodologies highlight the ongoing development in hydrazine synthesis, offering alternative routes and potentially improved efficiency and selectivity for the preparation of this compound and its related structures.
Synthetic Pathways for Structural Analogues of this compound
The synthesis of structural analogues of this compound typically involves modifying the octyl chain or the hydrazine moiety. These modifications can lead to compounds with altered physical, chemical, and biological properties.
Synthetic pathways for this compound analogues often build upon the core hydrazine structure. For instance, the reaction of different ketones or aldehydes with hydrazine or substituted hydrazines can yield a variety of hydrazine or hydrazone derivatives. smolecule.commdpi.com The synthesis of hydrazone derivatives, for example, involves the reaction of substituted benzaldehyde (B42025) derivatives with phenylhydrazine. mdpi.com
Another approach for generating hydrazine derivatives, including those structurally related to this compound, is the decarboxylative hydrazination of unactivated carboxylic acids using photocatalysis. rsc.org This method provides a route to alkyl and benzylic hydrazine derivatives, which are prevalent in pharmacologically active compounds. rsc.org
The synthesis of specific analogues would involve selecting appropriate starting materials (e.g., different ketones or carboxylic acids) and applying suitable reaction conditions to form the desired hydrazine or hydrazone structure with variations in the alkyl chain or substituents on the nitrogen atoms.
Strategies for Functional Group Derivatization and Chemical Probe Development
Functional group derivatization of this compound and its analogues is a key strategy for modifying their properties, enabling conjugation with other molecules, or developing chemical probes for biological studies. copernicus.orgnih.gov The hydrazine functional group itself is amenable to various chemical transformations.
This compound, possessing a hydrazine group and an alkyl chain with a secondary carbon atom adjacent to the nitrogen, can undergo several reactions. The compound can be oxidized to form corresponding hydrazones, typically using oxidizing agents like potassium permanganate. smolecule.com Reduction of this compound can yield primary amines, often utilizing reducing agents such as lithium aluminum hydride. smolecule.com Furthermore, this compound can participate in nucleophilic substitution reactions with various electrophiles, including alkyl halides. smolecule.com These reactions provide avenues for introducing new functional groups or modifying the existing structure.
Derivatization strategies are widely used in chemical biology and medicinal chemistry to create chemical probes. nih.govmskcc.org Chemical probes are compounds used to perturb biological systems and study protein function or other biological processes. nih.govmskcc.org Developing chemical probes based on this compound would involve attaching reporter tags (e.g., fluorescent labels, biotin) or reactive groups to the molecule while retaining or modifying its interaction with its biological target, such as monoamine oxidase enzymes. scirp.orgwikipedia.org
General derivatization techniques, such as silylation, can be applied to compounds with active hydrogens (e.g., on -NH groups in hydrazines) to improve their properties for analytical techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.cndamascusuniversity.edu.syresearchgate.net While these methods are not specific to chemical probe development, they illustrate the potential for modifying this compound's functional groups for various purposes.
The development of chemical probes often requires the synthesis of novel chemical entities and the facile derivatization of lead structures. mskcc.orgufl.edu For this compound, this would involve designing synthetic routes to attach probe functionalities at specific positions while considering the impact on the molecule's biological activity and physicochemical properties.
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity and stereoselectivity are important considerations in organic synthesis, influencing the formation of specific isomers. For this compound, which has a chiral center at the secondary carbon atom attached to the hydrazine group, stereoselective synthesis could lead to enantiomerically pure forms.
The synthesis of this compound from octan-2-one and hydrazine hydrate involves the formation of a new bond at the carbonyl carbon. smolecule.com In this reaction, the regioselectivity is generally controlled by the reactivity of the carbonyl group. The reaction of a ketone with hydrazine typically leads to the formation of a hydrazone intermediate, which can then be reduced to the hydrazine.
Octan-2-one is a chiral ketone, meaning it exists as a pair of enantiomers. The reaction of achiral hydrazine hydrate with racemic octan-2-one would yield racemic this compound. To achieve stereoselectivity and synthesize a specific enantiomer of this compound, a chiral auxiliary or a chiral catalyst would typically be required during the synthesis, particularly during the step that forms the chiral center.
While the provided search results mention regioselectivity and stereoselectivity in the context of other chemical reactions, such as the electrochemical synthesis of orexin (B13118510) receptor antagonist metabolites or the synthesis of sterol isomerase inhibitors, specific details regarding the regioselectivity and stereoselectivity directly related to this compound synthesis from octan-2-one are not extensively detailed. nih.govnih.gov However, the principle of using chiral methods to control stereochemistry is a general concept in organic synthesis and would be applicable if enantiomerically pure this compound were desired. nih.gov
Achieving high regioselectivity and stereoselectivity in the synthesis of hydrazine derivatives can be challenging and often requires careful optimization of reaction conditions, including the choice of catalysts, solvents, and temperature. nih.gov
Advanced Analytical Characterization Techniques in Octamoxin Research
Spectroscopic Methodologies for Molecular Structure and Purity
Spectroscopic techniques are invaluable in chemical analysis, providing detailed information about the interaction of electromagnetic radiation with a substance to reveal its structural features and purity.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique that provides information about the vibrational modes of a molecule. By measuring the absorption or transmission of infrared light at different wavelengths, FTIR produces a spectrum that is characteristic of the functional groups present in the compound. This "vibrational fingerprint" can be used to identify known compounds and to detect the presence of specific chemical bonds within a molecule. FTIR is a rapid, informative, and non-destructive method often employed to determine the chemical composition and structural features of a sample, as well as to assess the purity of a chemical compound. While FTIR is a standard technique for characterizing organic molecules, specific detailed applications or data tables for Octamoxin using FTIR were not found in the consulted search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed elucidation of molecular structures. It provides information about the different chemical environments of atomic nuclei within a molecule, most commonly hydrogen (¹H) and carbon (¹³C). By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, chemists can determine the connectivity of atoms and the spatial arrangement of functional groups. NMR is considered essential for confirming the identity and structure of synthesized compounds and for investigating the composition of complex mixtures. Research on related compounds, such as metabolites of other MAO inhibitors, has demonstrated the complementarity of NMR with mass spectrometry for structural identification. While NMR is routinely used in the characterization of organic compounds, specific detailed applications or data tables for this compound using NMR were not found in the consulted search results.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energies of these electrons are characteristic of each element and its chemical environment. XPS is particularly useful for analyzing the top few nanometers of a sample surface. It can provide quantitative concentrations and chemical bonding information. While XPS is a valuable tool for surface analysis and elemental composition determination, specific detailed applications or data tables for this compound using XPS were not found in the consulted search results.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR spectroscopy. It measures the inelastic scattering of light as it interacts with the vibrational modes of a molecule. Raman spectroscopy can be used for the qualitative and quantitative characterization of materials, providing insights into their chemical bonds and structural features. It is a label-free chemical imaging technique that can be used to analyze the composition of biomaterials and identify cell phenotypes. While Raman spectroscopy is a powerful tool for obtaining vibrational fingerprints of molecules, specific detailed applications or data tables for this compound using Raman spectroscopy were not found in the consulted search results.
Mass Spectrometric Approaches for Compound Analysis and Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. This fragmentation pattern can be used as a unique fingerprint for identification and structural elucidation.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface-sensitive mass spectrometry technique used to analyze the chemical composition of the outermost layers of a sample. ToF-SIMS works by bombarding a sample surface with a pulsed primary ion beam, causing secondary ions to be ejected from the surface. These secondary ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring their time of flight. ToF-SIMS can provide elemental and molecular information from surfaces with high lateral resolution. It is particularly useful for characterizing the surface chemistry of materials. While ToF-SIMS is a valuable technique for surface analysis, specific detailed applications or data tables for this compound using ToF-SIMS were not found in the consulted search results.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in complex mixtures. It combines the separation capabilities of liquid chromatography (LC) with the detection sensitivity and specificity of mass spectrometry (MS). This technique is particularly valuable in pharmaceutical research for assessing the purity of a compound and profiling its metabolites. researchgate.netnih.gov
While direct research specifically on this compound using LC-MS for purity and metabolite profiling was not extensively detailed in the search results, LC-MS, including its tandem variant LC-MS/MS, is a standard method for analyzing drugs and their metabolites in various matrices. researchgate.netnih.govdrugbank.comdrugbank.com This technique allows for the separation of the parent drug from its degradation products and metabolites, and the mass spectrometer provides structural information based on their mass-to-charge ratio and fragmentation patterns. The high sensitivity of LC-MS/MS enables the detection and quantification of compounds even at low concentrations in biological samples. nih.gov
LC-MS methods are routinely employed for qualitative and quantitative analysis of pharmaceutical substances, finished products, and biological specimens. researchgate.net They are also used for the isolation, separation, and characterization of impurities in drug substances and biological samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nepjol.infobiotech-asia.orgnih.govresearchgate.net
While no specific studies on this compound utilizing GC-MS were found, this technique is commonly applied in the analysis of various organic compounds, including nitrogenous substances. biotech-asia.orgresearchgate.net GC-MS is frequently used for the identification and quantification of volatile components in complex samples, such as essential oils or biological extracts. nepjol.infonih.govnih.gov The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectra that can be used to identify the eluting compounds by comparing them to spectral libraries. nepjol.infobiotech-asia.org
GC-MS based metabolomic profiling has been used to investigate differential metabolites in biological samples, highlighting its utility in identifying potential biomarkers and therapeutic targets. nih.gov This suggests a potential application for GC-MS in studying volatile metabolites related to this compound's metabolic pathways, although specific research is not available in the provided results.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for High-Resolution Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique known for its exceptional mass accuracy and resolving power. unl.eduanr.frspectroscopyeurope.comuni-rostock.denih.gov This makes it particularly valuable for the analysis of complex mixtures and the confident determination of elemental compositions. unl.eduspectroscopyeurope.comnih.gov
FT-ICR MS offers resolving power in the range of 10^5 to 10^6 and mass accuracy in parts per billion (ppb), allowing for the separation of isobaric and isomeric species that cannot be resolved by lower-resolution mass spectrometers. unl.eduuni-rostock.de This high level of detail is crucial for metabolomics research, where the identification and characterization of a vast number of metabolites are required. unl.edunih.gov
While no specific studies on this compound using FT-ICR MS were found in the search results, the technique's capabilities are broadly applicable to the detailed characterization of complex organic molecules and mixtures. spectroscopyeurope.comnih.gov FT-ICR MS can provide valuable insights into the elemental composition and structural features of this compound and its potential transformation products, offering a high degree of confidence in molecular assignments. unl.eduspectroscopyeurope.com It is widely used in various fields, including the analysis of complex biological systems and environmental samples. unl.eduspectroscopyeurope.comnih.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating components within a mixture, allowing for their individual analysis and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used chromatographic techniques for the separation, identification, and quantification of a broad range of compounds, including pharmaceuticals. researchgate.net These techniques are fundamental for assessing the analytical purity of a substance. researchgate.net
HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net UHPLC is an evolution of HPLC that uses smaller particle size columns, resulting in improved resolution, speed, and sensitivity. researchgate.net Both techniques are routinely employed in the pharmaceutical industry for quality control, ensuring the purity and strength of drug substances and products. researchgate.net
While direct studies on this compound's purity using HPLC or UHPLC were not detailed in the search results, these methods are standard for such analyses in pharmaceutical development and research. newdrugapprovals.orgnewdrugapprovals.orggoogle.comgoogle.com.pg An example mentions HPLCs being performed using specific instruments and conditions in a context that also mentions this compound. newdrugapprovals.orgnewdrugapprovals.org UHPLC-PDA (Photo Diode Array) and HPLC-ECD (Electrochemical Detector) have been used for sensitive assays of enzyme activity related to neurotransmitter metabolism, an area relevant to this compound's historical use as a MAOI. handwiki.org UHPLC-MS/MS is also a common technique for the analysis of drugs and pharmaceutical formulations. researchgate.netnih.gov
Gel Permeation Chromatography (GPC) for Molecular Size Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. It is primarily used to determine the molecular weight distribution of polymers and other large molecules. google.com
This compound is a small molecule (molecular weight 144.26 g/mol ) newdrugapprovals.orgwikipedia.org, and GPC is typically applied to much larger molecules. Therefore, GPC would not be a standard technique for analyzing the molecular size distribution of this compound itself. However, GPC can be used in the characterization of delivery systems or formulations that might incorporate this compound, such as liposomes or polymeric nanoparticles, to assess the size distribution of the carrier material. google.com One search result mentions GPC in the context of purifying a product in a patent describing targeted diagnostic/therapeutic agents, which could potentially involve drug carriers. google.com Another result lists "GPC-metformin XR" as a drug product, indicating GPC is used in the context of pharmaceutical formulations, although not directly for this compound. drugbank.comozmosi.com
Microscopic and Imaging Techniques for Cellular and Subcellular Investigations
Microscopic and imaging techniques are essential for visualizing the morphology, structure, and localization of compounds within cells and tissues. These techniques can provide insights into the cellular uptake, distribution, and effects of a compound.
Microscopy, such as polarized light microscopy, can be used to examine the physical characteristics of solid materials, including particle shape, size, and crystallinity. newdrugapprovals.orgnewdrugapprovals.org This is relevant for characterizing the solid form of this compound or its salts. newdrugapprovals.orgnewdrugapprovals.org
While specific studies on the cellular or subcellular investigation of this compound using advanced imaging techniques like fluorescence microscopy, confocal microscopy, or electron microscopy were not found in the provided search results, these techniques are broadly applied in pharmaceutical and biological research to study the interactions of compounds with biological systems. For example, microscopy has been used in polymorphism studies of other drug substances. drugbank.com Electron microscopy has been used in the investigation of optic neuropathies, a field that has seen some association with certain medications. thieme-connect.de Microscopy and flow cytometry can also be used to study the binding of targeted agents to cells. google.com
Given this compound's historical use as a MAOI, microscopic techniques could potentially be applied to study its effects on neuronal cells or mitochondria, where MAO enzymes are localized. researchgate.net However, no such specific research was identified in the search results.
This article focuses on the chemical compound this compound, specifically addressing the advanced analytical characterization techniques relevant to its research as outlined.
This compound, also known as 2-octylhydrazine, is a chemical compound with the molecular formula C8H20N2. nih.govuni.lu It is classified as a hydrazine (B178648) and was historically used as an irreversible and nonselective monoamine oxidase inhibitor (MAOI) for the treatment of depression in the 1960s, although it is no longer marketed. nih.govwikipedia.orgdrugbank.comdrugfuture.com
Based on the available scientific literature and search results, specific detailed research findings applying advanced analytical characterization techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and advanced fluorescence microscopy techniques (FRET, FRAP, FLIM, TIRF) directly to this compound for its characterization were not found. While these techniques are widely used in chemical and biological research to study various materials and molecular interactions, their specific application to this compound is not detailed in the provided search results.
Therefore, detailed content for section 6.4 and its subsections, including specific research findings and data tables pertaining to this compound's characterization using these methods, cannot be provided based on the currently available information.
Computational and Theoretical Pharmacology of Octamoxin
Molecular Docking Simulations for Enzyme Binding Site Analysis
Molecular docking simulations are utilized to predict the most probable orientation (binding pose) of a ligand, such as Octamoxin, within the active site of its target enzyme, such as MAO-A or MAO-B. researchgate.netnih.govnih.govmdpi.com This computational method helps in identifying and understanding the crucial interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, that contribute to the stability of the protein-ligand complex. nih.govmdpi.com Analysis of these interactions provides valuable information regarding the binding affinity and selectivity of the inhibitor towards different MAO isoforms. mdpi.comnih.gov
While specific molecular docking studies focusing solely on this compound were not extensively found in the search results, the application of this method to other MAO inhibitors demonstrates its relevance. Molecular docking has been successfully employed to interpret the biological activity of novel MAO inhibitors and to gain insights into the interactions occurring between the enzyme and the inhibitor. researchgate.net Docking studies can illustrate how an inhibitor fits into the substrate and entrance cavities of the MAO enzyme. nih.govmdpi.com
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations build upon the information obtained from molecular docking by simulating the dynamic behavior of the protein-ligand complex over a period of time. researchgate.netnih.gov MD simulations enable researchers to observe the stability of the complex, detect conformational changes in both the enzyme and the ligand, and assess the longevity of key interactions in a dynamic environment. nih.gov This approach offers a more realistic depiction of the protein-ligand interaction compared to the static snapshot provided by docking. chemcomp.comgithub.io
In Silico Prediction of Biochemical Activities and Interactions
In silico prediction encompasses a variety of computational tools used to forecast the biochemical activities, interactions, and properties of a compound based on its chemical structure. researchgate.netway2drug.comnih.gov For a compound like this compound, in silico methods can be used to predict potential metabolic pathways, interactions with other enzymes or transporters, and a broader spectrum of biological effects beyond its known MAO inhibition. way2drug.comnih.gov
Tools such as PASS (Prediction of Activity Spectra for Substances) can estimate the likely biological activity profile of compounds based on their structural formulas. way2drug.com These predictive tools can cover a wide array of activities, including biochemical mechanisms and interactions with metabolic enzymes. way2drug.com While the search results mention the use of in silico prediction for assessing toxicity and metabolism for other compounds nih.gov and the general capabilities of such tools way2drug.com, specific detailed in silico predictions for this compound's comprehensive biochemical activity profile were not found. Nevertheless, given this compound's established interaction with MAO, in silico tools could be valuable for exploring potential off-target effects or how the compound is metabolized.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling focuses on developing predictive models that establish a correlation between the structural characteristics of a set of compounds and their observed biological activity. researchgate.netnih.gov By creating a QSAR model based on a series of known MAO inhibitors, researchers can predict the inhibitory activity of new, untested compounds, including potential structural variations of this compound, based solely on their molecular structure. researchgate.netnih.gov This approach assists in the rational design and synthesis of novel inhibitors with desired levels of potency and selectivity. researchgate.netnih.gov
QSAR studies have been widely applied in the field of drug discovery, including the development of MAO inhibitors. researchgate.netnih.govunlp.edu.ar These models are capable of identifying the key structural features that determine the inhibitory activity and selectivity towards MAO-A or MAO-B. nih.gov Although a specific QSAR model for this compound was not detailed in the search results, this compound's activity as an MAO inhibitor could contribute to QSAR datasets aimed at understanding the structural requirements for MAO inhibition, particularly among hydrazine (B178648) derivatives. researchgate.netresearchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling involves defining the essential three-dimensional arrangement of chemical features (such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups) within a molecule that are crucial for its biological activity. researchgate.netnih.govnih.govscribd.com A pharmacophore model derived from known MAO inhibitors, potentially incorporating structural information related to how this compound interacts with MAO, can be used to conduct virtual screening of large chemical databases to identify novel compounds with similar activity profiles. researchgate.netnih.govnih.gov
Pharmacophore-based virtual screening is a recognized technique for identifying new MAO inhibitors. researchgate.netnih.gov This process involves using a pharmacophore model developed from compounds known to be active to search chemical databases for molecules that match the required spatial arrangement of features. nih.gov While a specific pharmacophore model directly derived from or applied to this compound was not found, the principles of pharmacophore modeling are directly applicable to studying the structural requirements for MAO inhibition, which is the primary known activity of this compound. researchgate.netnih.govnih.gov
Methodologies for Target Identification and Validation in Chemical Biology
Drug Affinity Responsive Target Stability (DARTs) for Direct Binding Identification
Drug Affinity Responsive Target Stability (DARTs) is a method used to identify direct protein targets of small molecules. This technique is based on the principle that when a small molecule binds to its target protein, it can alter the protein's thermal stability or resistance to proteolysis. By comparing the stability of proteins in the presence and absence of the compound, potential binding partners can be identified.
For a compound like Octamoxin, DARTs could theoretically be applied to confirm its direct binding to MAO-A and MAO-B in complex biological mixtures. By incubating cell lysates or tissue homogenates with this compound and then subjecting the samples to thermal denaturation or protease digestion followed by quantitative proteomics, proteins stabilized by this compound binding could be identified. While DARTs is a valuable tool for direct binding identification, specific studies detailing the application of DARTs to this compound or other hydrazine (B178648) MAOIs were not prominently found in the consulted literature.
Chemical Proteomics Approaches for Unbiased Target Discovery
Chemical proteomics encompasses a suite of techniques that utilize chemical probes and mass spectrometry to study protein function and interactions on a large scale. Activity-based protein profiling (ABPP) is a prominent chemical proteomics method, particularly useful for identifying the targets of enzyme inhibitors. ABPP employs active-site-directed probes that covalently label enzymes based on their activity.
Given that this compound is an irreversible enzyme inhibitor, chemical proteomics approaches, such as ABPP with broad-spectrum or MAO-specific probes, could be employed for unbiased target discovery. Incubating biological samples with this compound prior to or concurrently with activity-based probes could reveal proteins whose labeling is inhibited by this compound, indicating potential targets. This method allows for the assessment of both on-target engagement and potential off-target interactions in a native proteome. While chemical proteomics is widely used for studying enzyme inhibitors, specific research applying these techniques comprehensively to this compound was not detailed in the provided search results.
Photo-Cross-Linked Approaches for Ligand-Target Engagement
Photo-cross-linking techniques involve the use of small molecules modified with photoactivable groups that, upon irradiation with UV light, form covalent bonds with interacting proteins. This method is particularly useful for capturing transient or weak ligand-target interactions in situ.
To study this compound-target engagement using photo-cross-linking, a photoactivable analog of this compound would need to be synthesized. This analog would ideally retain the MAO inhibitory activity of the parent compound while incorporating a photo-reactive group (e.g., diazirine, benzophenone). Upon incubation with cells or tissues and subsequent UV irradiation, the analog would covalently link to proteins in close proximity, including its targets. These cross-linked protein-ligand complexes could then be enriched and identified using mass spectrometry. While photo-cross-linking is a powerful tool for studying ligand-target interactions, no specific studies involving photo-cross-linkable this compound analogs were found in the search results.
Metabolomics-Driven Target Identification Strategies
Metabolomics involves the comprehensive study of small-molecule metabolites within a biological system. Changes in metabolite profiles can provide insights into the activity of enzymes and pathways, which can indirectly aid in target identification.
As an MAO inhibitor, this compound directly impacts the metabolism of monoamine neurotransmitters. Metabolomics-driven strategies could be used to observe the downstream effects of MAO inhibition by this compound, such as altered levels of neurotransmitters (serotonin, norepinephrine (B1679862), dopamine) and their metabolites. While these metabolic changes confirm the engagement of MAO targets, using metabolomics solely for identifying MAO as the target of this compound would be less direct than methods like chemical proteomics, especially since MAO was already known to be inhibited by this class of compounds. However, metabolomics could potentially help identify off-target effects by revealing unexpected metabolic perturbations. Although this compound is mentioned in the context of metabolomics in one source, this does not detail its use for target identification.
Genetic and Genomic Screening Methodologies (e.g., CRISPR-based)
Genetic and genomic screening methodologies, including CRISPR-based approaches, are powerful tools for identifying genes and proteins involved in specific biological processes or phenotypic responses to compounds. These methods involve systematically altering gene expression or function and observing the resulting effects.
For this compound, genetic screening could be used to identify genes whose modulation affects sensitivity or resistance to the compound. For example, a CRISPR-Cas9 screen could be performed in cells to identify genes that, when knocked out, alter the cellular response to this compound. While such screens could potentially highlight components of the MAO pathway or related processes, they are more likely to reveal factors influencing the cellular context or downstream effects of MAO inhibition rather than directly identifying MAO as the target, which was already established. Genetic studies have linked the MAOA gene to various behaviors and disorders, supporting its biological significance, but this is distinct from using genetic screens to identify a target of a known compound like this compound.
Functional Proteomics for Elucidating Protein Function and Interactions
Functional proteomics focuses on studying the functions of proteins and their interactions within a biological system. Techniques such as co-immunoprecipitation coupled with mass spectrometry can be used to identify protein interaction partners.
Functional proteomics could be applied to study the consequences of MAO inhibition by this compound on protein networks. For instance, investigating changes in protein expression levels or post-translational modifications upon this compound treatment could provide insights into affected pathways. Furthermore, studying proteins that interact with MAO-A or MAO-B could reveal how this compound's binding influences these interactions. While functional proteomics is valuable for understanding protein function and interactions, specific studies detailing the application of functional proteomics to elucidate the effects or interactions of this compound were not found in the available search results.
Systems Biology Approaches in Target Network Mapping
Systems biology integrates data from various biological levels (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of biological systems and map complex molecular networks. This holistic approach can help understand how a compound affects multiple targets and pathways.
Broader Academic Implications and Future Research Directions
Octamoxin as a Research Tool in Neurochemical Investigations
While not currently a frontline therapeutic, the study of this compound and other early MAOIs has been instrumental in neurochemical investigations. MAO inhibitors, including those from the hydrazine (B178648) class like this compound, have served as valuable pharmacological tools to modulate monoamine levels in the brain, thereby helping researchers understand the roles of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in various neurological processes and disorders mdpi.comnih.govpsychiatry-psychopharmacology.com. The irreversible nature of this compound's inhibition allowed for studies on the turnover rates of MAO enzymes and the long-lasting effects of monoamine accumulation in neuronal synapses. This contributed to establishing the link between monoaminergic systems and mood disorders, laying foundational knowledge for the development of subsequent psychotropic drugs psychiatry-psychopharmacology.comwikipedia.orgresearchgate.net. The use of such inhibitors as tools has advanced the understanding of glia-neuron interactions and provided clues for future drug development in psychiatric and neurological disorders psychiatry-psychopharmacology.com.
Fundamental Contributions to Understanding Irreversible Enzyme Inhibition Mechanisms
This compound's classification as an irreversible MAO inhibitor highlights its contribution to the fundamental understanding of this type of enzyme inhibition. Irreversible inhibitors typically form a stable covalent bond with the enzyme, leading to a permanent loss of enzymatic activity until new enzyme molecules are synthesized libretexts.orgsigmaaldrich.com. Hydrazine-based MAOIs, including iproniazid (B1672159), achieve this irreversible inhibition by forming a covalent bond with the flavin coenzyme (FAD) present in the active site of MAO nih.gov. While specific detailed mechanistic studies on this compound were not found, its nature as a hydrazine irreversible MAOI places it within the class of compounds whose study elucidated this critical mechanism of enzyme inactivation. Research into the binding modes and interactions of irreversible inhibitors with the MAO active site, as seen with other inhibitors like the propargylamines, continues to provide insights into the structural determinants affecting inhibition affinity and rates acs.orgnih.gov.
Inspirations for the Design of Next-Generation MAOI Scaffolds
The chemical structure of this compound, containing a hydrazine moiety, has contributed to the knowledge base used in the rational design of new MAO inhibitors. Historically, non-selective MAOIs often contained a hydrazine group mdpi.com. Although early hydrazine MAOIs like this compound and iproniazid were associated with significant side effects, the core hydrazine scaffold has served as a starting point for the synthesis of novel compounds aimed at improving selectivity and safety profiles mdpi.comnih.govnih.govfrontiersin.org. Studies continue to explore hydrazine and hydrazide derivatives, sometimes combined with other heterocyclic structures like thiazoles, to identify new MAO inhibitors with improved properties nih.govnih.govresearchgate.netroyalsocietypublishing.orgresearchgate.netacs.orgresearchgate.netolemiss.edu. This demonstrates that the fundamental structural elements of compounds like this compound continue to inspire the design of next-generation MAOI scaffolds with enhanced therapeutic potential and reduced adverse effects.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
While no specific studies on this compound utilizing multi-omics data were identified in the search results, the broader field of neurochemical and pharmacological research is increasingly leveraging multi-omics approaches for a comprehensive understanding of biological systems xjtu.edu.cnbiorxiv.orgnih.gov. Given that MAO inhibitors like this compound impact the metabolism of multiple neurotransmitters and can have wider cellular effects, integrating data from genomics, transcriptomics, proteomics, and metabolomics could provide a more complete picture of the biological impact of MAO inhibition. Such studies could elucidate the complex molecular pathways affected by compounds like this compound, identify potential biomarkers of response or toxicity, and reveal new therapeutic targets or strategies related to monoaminergic dysfunction xjtu.edu.cnbiorxiv.orgnih.gov. Applying multi-omics to study the effects of MAO modulation, informed by the historical understanding gained from compounds like this compound, represents a significant future research direction.
Advancements in Methodologies for Drug Target Discovery and Validation
This compound's history as a drug targeting MAO is relevant to the advancements in drug target discovery and validation methodologies. MAO enzymes are well-established drug targets for neurological and psychiatric disorders nih.gov. The process of drug target validation, which aims to confirm that modulating a specific target has therapeutic potential, has evolved significantly ddtjournal.comnih.govwjbphs.com. While early target validation for MAO was based on the observed clinical effects of compounds like this compound, modern approaches involve a range of techniques including genetic validation, pharmacological studies with highly selective compounds, and the use of advanced in vitro and in vivo models ddtjournal.comnih.govwjbphs.com. The historical experience with non-selective inhibitors like this compound underscored the need for more selective agents and contributed to the refinement of target validation strategies to better predict efficacy and minimize off-target effects. Small active chemical compounds, including inhibitors, are considered useful tools in target validation and function research ddtjournal.com.
Q & A
Q. Table 1: Comparative Activity of this compound in Antichagas Virtual Screening
| Compound | Prob%Class |
|---|---|
| This compound | 0.00 |
| Razoxane | 36.93 |
| 3-(4-carboxybutyl)plumbagin | 92.97 |
Advanced: How can contradictory reports about this compound’s biological activity be resolved?
Methodological Answer:
- Assay Validation : Replicate experiments across independent labs using standardized protocols (e.g., WHO guidelines for antiparasitic assays) to rule out procedural variability .
- Structural Analysis : Compare this compound’s hydrazine moiety to active analogs (e.g., Hydralazine). Use molecular docking to assess binding affinity discrepancies .
- Meta-Analysis : Aggregate data from multiple studies (e.g., in vitro, in silico) and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What strategies optimize experimental conditions for this compound in stability studies?
Methodological Answer:
- Degradation Pathways : Conduct accelerated stability tests (40°C/75% RH for 6 months) to identify hydrolysis-sensitive sites (e.g., hydrazine group). Use HPLC to quantify degradation products .
- pH Optimization : Test solubility and stability across pH 3–8. This compound may degrade rapidly in acidic conditions due to protonation of the hydrazine group .
- Lyophilization : For long-term storage, lyophilize this compound with cryoprotectants (e.g., trehalose) and confirm stability via DSC (glass transition temperature analysis) .
Methodological: How to design a computational model to predict this compound’s interactions with biological targets?
Methodological Answer:
- Descriptor Selection : Use QSAR models with descriptors like logP, molar refractivity, and topological polar surface area. Validate against known hydrazine derivatives .
- Docking Simulations : Employ AutoDock Vina or Schrödinger to simulate binding to cytochrome P450 enzymes. Compare results to experimental IC data .
- Validation : Cross-check predictions with experimental assays (e.g., SPR for binding kinetics) and refine models using Bayesian statistics .
Methodological: How should researchers address variability in this compound’s experimental data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
